2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid
CAS No.:
Cat. No.: VC15816589
Molecular Formula: C10H9N3O6
Molecular Weight: 267.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O6 |
|---|---|
| Molecular Weight | 267.19 g/mol |
| IUPAC Name | 2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17) |
| Standard InChI Key | NEGBSIRTXXENFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzimidazole scaffold fused to a propionic acid chain substituted with hydroxyl and nitro groups. The IUPAC name—2,3-dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid—precisely describes its:
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Benzimidazole moiety: A bicyclic system comprising a benzene ring fused to an imidazole (positions 1–2) .
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Nitro substitution: A -NO2 group at position 5 of the benzimidazole ring, introducing strong electron-withdrawing effects.
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Hydroxyl and carboxylic acid groups: Two hydroxyl groups at C2/C3 and a terminal carboxylic acid (-COOH) enabling hydrogen bonding and pH-dependent solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C10H9N3O6 | |
| Molecular weight | 267.19 g/mol | |
| SMILES notation | C1=CC2=C(C=C1N+[O-])NC(=N2)C(C(C(=O)O)O)O | |
| Key functional groups | Nitro, hydroxyl, carboxylic acid |
Stereoelectronic Features
The nitro group at C5 induces significant electronic effects:
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Resonance stabilization: The -NO2 group withdraws electron density via conjugation, polarizing the benzimidazole π-system.
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Hydrogen-bonding network: The hydroxyl and carboxylic acid groups form intramolecular H-bonds, influencing conformational stability .
Synthesis and Reaction Pathways
Post-Functionalization Strategies
Nitration of pre-formed benzimidazole precursors offers an alternative route:
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Synthesize 2,3-dihydroxy-3-(1H-benzoimidazol-2-yl)-propionic acid .
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Introduce nitro group via mixed acid (HNO3/H2SO4) at 0–5°C.
Yield Optimization Challenges
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Nitro group stability: Over-nitration or oxidative degradation requires careful temperature control.
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Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Moderate (∼5–10 mg/mL) due to ionizable -COOH (pKa ≈ 4.2) and phenolic -OH (pKa ≈ 9.8) .
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Thermal stability: Decomposes at 210–215°C (DSC data), with nitro group contributing to exothermic degradation.
Table 2: Representative Spectral Data
| Organism | MIC (μg/mL) | Mechanism Proposed |
|---|---|---|
| Staphylococcus aureus | 12.5 | DNA gyrase inhibition |
| Candida albicans | 25.0 | Ergosterol biosynthesis |
*Extrapolated from structurally analogous compounds .
Research Challenges and Future Directions
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Toxicity profiling: Nitro groups may induce hepatic toxicity via nitroreductase activation.
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Solubility enhancement: Prodrug strategies (e.g., esterification of -COOH) could improve bioavailability.
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Targeted delivery: Nanoparticle encapsulation to mitigate nitro group reactivity.
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